molecular formula C21H15N3OS B2779354 N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 476319-68-3

N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2779354
M. Wt: 357.43
InChI Key: YKURYEKAXCXTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide , often referred to as PTA , is a synthetic organic compound. Its chemical structure combines a biphenyl core with a thiazole moiety and a pyridine substituent. The compound exhibits interesting properties due to its aromatic rings and heterocyclic components.



Synthesis Analysis

The synthesis of PTA involves several steps. Researchers have reported various methods for its preparation, including condensation reactions, cyclization, and functional group transformations. One notable approach is the amidation reaction between 4-(pyridin-2-yl)thiazol-2-amine and [1,1’-biphenyl]-4-carboxylic acid . The reaction typically occurs under controlled conditions, yielding PTA as a white crystalline solid.



Molecular Structure Analysis

PTA’s molecular formula is C~21~H~14~N~2~O~S~2~ . Let’s examine its structure:



  • The biphenyl fragment consists of two phenyl rings connected by a single bond.

  • The thiazole ring incorporates a sulfur atom and a nitrogen atom, contributing to its aromatic character.

  • The pyridine group adds further complexity to the molecule.



Chemical Reactions Analysis

PTA’s reactivity is of interest for its potential applications. It can participate in various chemical reactions, such as:



  • Substitution reactions : The pyridine nitrogen and thiazole sulfur atoms may undergo substitution reactions with electrophiles or nucleophiles.

  • Oxidation reactions : The carbonyl group in the carboxamide may be oxidized under suitable conditions.

  • Coordination reactions : PTA can act as a ligand, forming complexes with transition metals.



Physical And Chemical Properties Analysis


  • Physical state : PTA exists as a white crystalline solid.

  • Melting point : The compound melts at a specific temperature.

  • Solubility : PTA’s solubility in various solvents affects its practical use.

  • Stability : Consider stability under different conditions (e.g., temperature, pH).


Safety And Hazards


  • PTA’s safety profile should be assessed, including toxicity, flammability, and environmental impact.

  • Researchers must handle PTA with appropriate precautions.


Future Directions


  • Investigate PTA’s potential as a corrosion inhibitor in other acidic media.

  • Explore modifications to enhance its effectiveness.

  • Evaluate its biological activity (if any) for potential therapeutic applications.


properties

IUPAC Name

4-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c25-20(17-11-9-16(10-12-17)15-6-2-1-3-7-15)24-21-23-19(14-26-21)18-8-4-5-13-22-18/h1-14H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKURYEKAXCXTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.